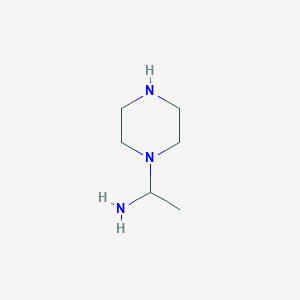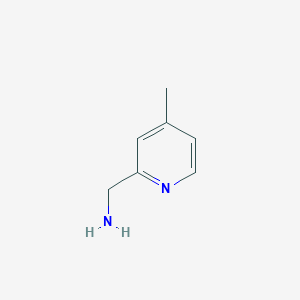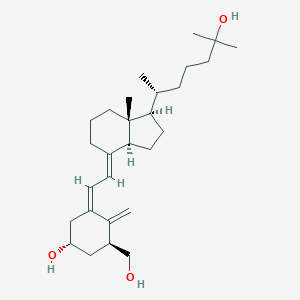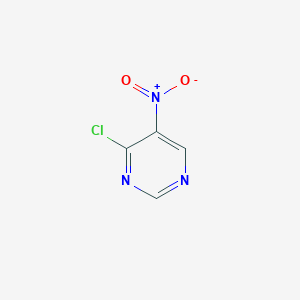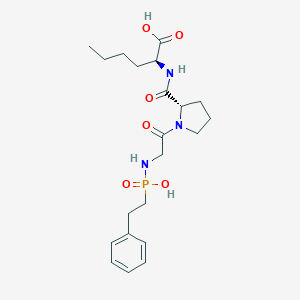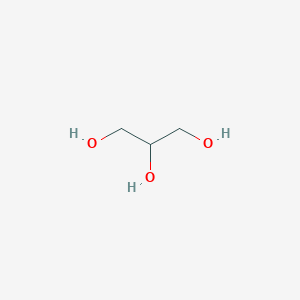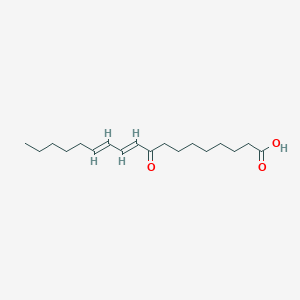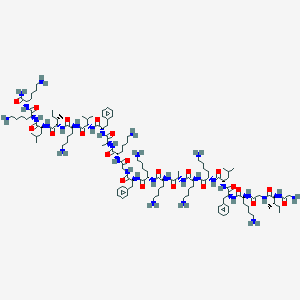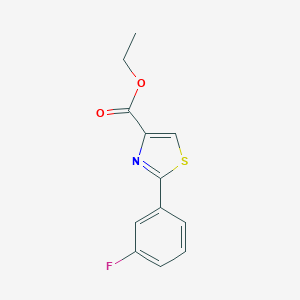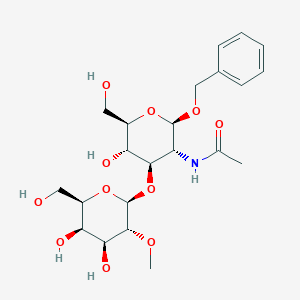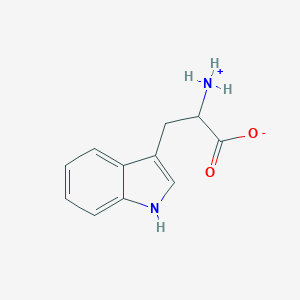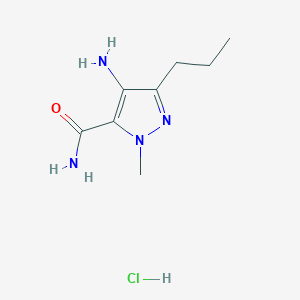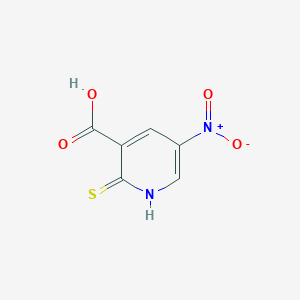
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring with nitro and sulfanylidene substituents
Vorbereitungsmethoden
The synthesis of 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyridine precursor followed by the introduction of the sulfanylidene group. Reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and yield.
Analyse Chemischer Reaktionen
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfanylidene groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The sulfanylidene group can also participate in redox reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid include:
- 2-Sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
- Indole derivatives These compounds share structural similarities but differ in their substituents and specific properties. The presence of the nitro group in this compound makes it unique, providing distinct chemical reactivity and potential applications.
Eigenschaften
CAS-Nummer |
156896-47-8 |
|---|---|
Molekularformel |
C6H4N2O4S |
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
5-nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4N2O4S/c9-6(10)4-1-3(8(11)12)2-7-5(4)13/h1-2H,(H,7,13)(H,9,10) |
InChI-Schlüssel |
YPNMCSQWAWISCQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
Synonyme |
3-Pyridinecarboxylicacid,1,2-dihydro-5-nitro-2-thioxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


